8-Nonynoic acid

Antifungal screening Structure-activity relationship Acetylenic fatty acids

8-Nonynoic acid (CAS 30964-01-3) is a C9 ω-alkynyl fatty acid with chain-length-specific bioactivity. Substituting generic alkynyl fatty acids or homologs (e.g., 5-hexynoic or 10-undecynoic acid) yields altered antifungal potency and metabolic labeling efficiency. This compound provides a defined scaffold with dual orthogonal reactivity. • Chain-length specificity: Distinct antifungal potency versus shorter or longer homologs; its methyl ester shows maximal efficacy among C6-C13 acetylenic fatty acids. • Dual orthogonal reactivity: Terminal alkyne for CuAAC click chemistry; carboxylic acid for amide/ester conjugation. • Validated applications: Bioorthogonal metabolic labeling in HeLa, Jurkat, COS-7 cells; antifungal screening; antimicrobial MoA studies; polymer surface grafting.

Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
CAS No. 30964-01-3
Cat. No. B1196867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Nonynoic acid
CAS30964-01-3
Molecular FormulaC9H14O2
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESC#CCCCCCCC(=O)O
InChIInChI=1S/C9H14O2/c1-2-3-4-5-6-7-8-9(10)11/h1H,3-8H2,(H,10,11)
InChIKeyNLRIJHGYFNZMGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Nonynoic Acid Technical Profile


8-Nonynoic acid (CAS 30964-01-3), also designated non-8-ynoic acid, is a C9 medium-chain fatty acid bearing a terminal alkyne at the ω-position. The compound has the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol [1]. It is classified within the octynoic acid family and is characterized as a colorless to light yellow oily liquid with an estimated density of 1.0–1.02 g/cm³, a melting point of approximately 19°C, and a boiling point of 264.8±23.0°C at 760 mmHg . The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, while the carboxylic acid group permits conjugation to amines or conversion to reactive esters and amides . These orthogonal reactivity handles distinguish it from saturated fatty acids and support its role as both a bioorthogonal chemical reporter and a synthetic building block.

Bioorthogonal reporter Terminal alkyne enables CuAAC click chemistry for metabolic labeling studies
Synthetic handle Carboxylic acid permits amide or ester conjugation to amines and surfaces
Antimicrobial screening Chain-length-dependent antifungal and antibacterial assay fit
Allelopathy studies Inhibition of seed germination and seedling growth in plant models

8-Nonynoic Acid Substitution Risks


Substitution of 8-nonynoic acid with generic 'alkynyl fatty acids' or other chain-length homologs introduces substantial functional and performance variance. Studies on a series of terminal acetylenic fatty acids from C6 to C13 demonstrate that chain length directly governs biological activity; 8-nonynoic acid exhibits distinct potency in antifungal assays that cannot be replicated by shorter or longer homologs [1]. Furthermore, the position of unsaturation within the nonynoic acid isomer series markedly influences fungistatic and bacteriostatic profiles [2]. Therefore, direct substitution with 5-hexynoic acid, 10-undecynoic acid, or other positional isomers of nonynoic acid may lead to altered or diminished efficacy in biological screening, compromised incorporation in metabolic labeling experiments, or divergent physical properties in synthetic applications. The evidence below quantifies these differential effects to inform strategic procurement.

Chain-length homologs
Shorter (C6–C8) or longer (C10–C13) ω-alkynyl fatty acids may not reproduce antifungal and allelopathic activity, as potency is chain-length dependent.
Positional isomers
Non-8-ynoic acid isomers (e.g., 2-, 4-nonynoic) may shift antibacterial profile and reduce bacteriostatic effect observed with 8-nonynoic acid.
Saturated analog
Nonanoic acid (C9 saturated) lacks the terminal alkyne required for CuAAC click chemistry, limiting bioorthogonal and surface-grafting applications.

8-Nonynoic Acid Comparative Performance


Chain-Length-Dependent Antifungal Activity

In a comparative study of eight terminal acetylenic fatty acids ranging from C6 (5-hexynoic) to C13 (12-tridecynoic), antifungal activity was found to increase as the carbon chain length increased [1]. 8-Nonynoic acid (C9) exhibited potent activity within this series, and its methyl ester derivative was identified as the most effective compound among all acids and esters tested [1]. This establishes 8-nonynoic acid as occupying a key activity node in the chain-length series, with performance characteristics that cannot be achieved by shorter-chain homologs such as 5-hexynoic acid (C6) or 6-heptynoic acid (C7), nor fully recapitulated by longer-chain variants.

Chain-length antifungal activity
Class-level
8-Nonynoic acid (C9): potent activity; its methyl ester most effective among test compounds vs. C6–C13 homologs: antifungal activity increases with chain length
Supports chain-length-dependent antifungal screening context
Activity trend; methyl ester shows maximal efficacy within tested series
Antifungal screening Structure-activity relationship Acetylenic fatty acids

Antibacterial Mechanism Differentiation

8-Nonynoic acid exhibits a dual antibacterial mechanism: it binds to bacterial fatty acids, exerting activity against Gram-positive bacteria such as Staphylococcus aureus, and it inhibits fatty acid synthesis to suppress the growth of Gram-negative bacteria including Escherichia coli . This mechanism differs from the behavior of other nonynoic acid isomers: studies on the isomeric normal nonynoic acids reveal that the general bacteriostatic effect in vitro of the nonynoic acid isomers is negligible, in contrast to the octynoic acid isomers [1]. Furthermore, 8-nonynoic acid is capable of inhibiting the growth of both aerobic and anaerobic bacteria in biochemical assays . This distinct antibacterial profile—absent in saturated nonanoic acid and variable among nonynoic isomers—makes 8-nonynoic acid uniquely suited for antimicrobial screening and mechanistic studies.

Antibacterial mechanism differentiation
Class-level
8-Nonynoic acid: dual mechanism – binds Gram-positive fatty acids + inhibits Gram-negative fatty acid synthesis; active against S. aureus and E. coli vs. nonynoic isomers: negligible general bacteriostatic effect; nonanoic acid: no alkyne
Supports antimicrobial mechanism-of-action studies
Mechanism distinct from other isomers and saturated C9 analog
Antibacterial Fatty acid biosynthesis inhibition Gram-positive bacteria

Seed Germination & Seedling Growth Inhibition

8-Nonynoic acid demonstrates inhibitory effects on lettuce seed germination and seedling growth, with activity dependent on the number of carbon atoms in the acetylenic chain [1]. Among the eight terminal acetylenic fatty acids tested (C6 to C13), 8-nonynoic acid showed potent activity, and its methyl ester was the most effective among all test compounds evaluated [1]. This chain-length-dependent inhibitory profile positions 8-nonynoic acid as a preferred compound for allelopathy and plant growth regulation studies relative to shorter-chain homologs that exhibit lower activity.

Seed germination inhibition
Class-level
8-Nonynoic acid (C9): potent activity; methyl ester most effective vs. C6–C13 homologs: inhibitory effect depends on chain length
Supports chain-length-dependent allelopathy studies
Lettuce seed assay; methyl ester shows context-dependent efficacy
Allelopathy Seed germination inhibition Plant growth regulation

Terminal Alkyne Click Chemistry Reactivity

The terminal alkyne at the ω-position of 8-nonynoic acid enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioorthogonal labeling, surface grafting, and polymer functionalization . In contrast, saturated C9 fatty acids such as nonanoic acid (CAS 112-05-0) lack this reactive handle and cannot participate in click chemistry reactions without prior functionalization. Alkynyl-fatty acid chemical reporters, including ω-alkynyl fatty acids, enable specific and sensitive fluorescence detection of fatty-acylated proteins in mammalian cells using CuAAC with azide-functionalized fluorophores [1]. This reactivity profile is not shared by nonanoic acid, 8-nonenoic acid (which bears a terminal alkene with different cycloaddition requirements), or positional isomers of nonynoic acid where the alkyne is internal. The terminal alkyne of 8-nonynoic acid ensures maximal accessibility and predictable CuAAC kinetics.

Terminal alkyne click reactivity
Class-level
8-Nonynoic acid: terminal alkyne enables CuAAC with azide-fluorophores vs. nonanoic acid: unreactive; 8-nonenoic acid: requires different cycloaddition conditions
Supports bioorthogonal labeling and conjugation workflows
Reactivity requires terminal alkyne; context confirmed in mammalian cell culture
Bioorthogonal chemistry CuAAC click chemistry Chemical reporter

8-Nonynoic Acid Application Scenarios


Metabolic Labeling of Fatty-Acylated Proteins

8-Nonynoic acid serves as a terminal alkyne fatty acid chemical reporter for bioorthogonal metabolic labeling. Its ω-alkyne enables CuAAC click chemistry with azide-fluorophores for in-gel fluorescence scanning and fluorescence microscopy detection of fatty-acylated proteins in HeLa, Jurkat, and COS-7 cells [1]. The C9 chain length offers distinct metabolic incorporation properties compared to longer-chain ω-alkynyl fatty acids such as ω-alkynyl-palmitate (C16) [2], making 8-nonynoic acid particularly suitable for probing medium-chain fatty acid acylation events.

Antifungal & Antibacterial Screening

8-Nonynoic acid is validated for antifungal screening applications, with established activity that increases as a function of acetylenic chain length [1]. Its methyl ester derivative demonstrates maximal antifungal efficacy among all tested C6–C13 acetylenic acids and esters [1]. Additionally, its dual antibacterial mechanism—binding to Gram-positive bacterial fatty acids and inhibiting fatty acid synthesis in Gram-negative species [2]—makes it a valuable tool compound for antimicrobial discovery and mechanism-of-action studies.

Surface Grafting & Functional Polymer Synthesis

The terminal alkyne of 8-nonynoic acid enables covalent surface grafting and functional polymer synthesis via CuAAC click chemistry [1]. The carboxylic acid group allows for amide or ester conjugation to amine- or hydroxyl-functionalized surfaces prior to click functionalization, or alternatively, the alkyne can be engaged first to append diverse azide-functionalized moieties. This orthogonal reactivity supports antimicrobial coating development and specialty polymer synthesis where precise functional group placement is required.

Allelopathy & Plant Growth Regulation

8-Nonynoic acid demonstrates potent inhibition of lettuce seed germination and seedling growth, with chain-length-dependent activity across the acetylenic fatty acid series [1]. Its methyl ester shows maximal efficacy among all compounds tested, making 8-nonynoic acid a preferred starting material for allelopathy studies and plant growth regulation assays. Researchers should note that shorter-chain homologs such as 5-hexynoic acid exhibit reduced inhibitory potency, supporting selection of the C9 compound for reproducible dose-response studies.

Application
Selection Property
Validation Focus
Fatty-acylated protein detection
Terminal alkyne click chemistry handle
Metabolic labeling and fluorescence analysis
Antimicrobial screening studies
Chain-length-dependent activity profile
Antifungal and antibacterial assay fit
Surface grafting and polymer synthesis
Orthogonal alkyne and carboxyl groups
Click-mediated conjugation and grafting
Allelopathy and plant growth studies
Chain-length-dependent inhibition
Seed germination and seedling growth assays

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